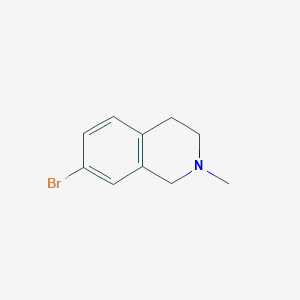

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQLORUTWOXJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696303 | |

| Record name | 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258515-54-7 | |

| Record name | 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity associated with 7-Br-THIQ, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

7-Br-THIQ is characterized by the presence of a bromine atom at the 7-position and a methyl group at the 2-position of the tetrahydroisoquinoline structure. The synthesis typically involves bromination of 8-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide in suitable solvents like dichloromethane at room temperature. This structural configuration allows for significant versatility in biological interactions.

The biological activity of 7-Br-THIQ is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its ability to form stable interactions through halogen bonding, which can significantly increase binding affinity to biological targets. This mechanism is crucial for its potential therapeutic effects in various applications.

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that various substituted THIQs display significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The specific activity of 7-Br-THIQ against these pathogens is an area of ongoing investigation.

Anticancer Activity

7-Br-THIQ has been studied for its anticancer properties. In vitro assays demonstrate that certain THIQ derivatives can inhibit the proliferation of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The mechanism may involve modulation of cellular pathways associated with cancer progression.

Research Findings and Case Studies

Several studies have explored the biological activities of 7-Br-THIQ and related compounds:

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Br-THIQ exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives, including 7-Br-THIQ, possess significant antimicrobial activity against various pathogens. Studies have shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

These properties suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Activity

In vitro studies have demonstrated that 7-Br-THIQ can inhibit the proliferation of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism involves modulation of cellular pathways associated with cancer progression, indicating its potential as an anticancer agent.

Neuroprotective Effects

Tetrahydroisoquinolines have been explored for their neuroprotective properties. 7-Br-THIQ may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The presence of the bromine atom enhances binding affinity to various biological targets, potentially influencing dopaminergic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various THIQ derivatives, including 7-Br-THIQ. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on anticancer properties, researchers treated HepG-2 and MCF-7 cell lines with varying concentrations of 7-Br-THIQ. The findings revealed dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Halogen Variations

The position of substituents and halogen atoms significantly influences physicochemical properties and biological activity. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | MW | Key Features |

|---|---|---|---|---|

| 7-Bromo-2-methyl-THIQ hydrochloride | 1263378-86-4 | C₁₀H₁₃BrClN | 262.57 | Bromine (C7), methyl (C2), HCl salt |

| 7-Bromo-3-methyl-THIQ hydrobromide | 1427380-43-5 | C₁₀H₁₃Br₂N | 307.03 | Bromine (C7), methyl (C3), HBr salt |

| 7-Bromo-6-fluoro-2-methyl-THIQ | 1270045-85-6 | C₁₀H₁₁BrFN | 244.11 | Bromine (C7), fluorine (C6), methyl (C2) |

| 8-Bromo-6-methoxy-THIQ | 1220694-87-0 | C₁₀H₁₂BrNO | 242.12 | Bromine (C8), methoxy (C6) |

| 6-Bromo-2-(trifluoroacetyl)-THIQ | N/A | C₁₁H₉BrF₃NO | 324.10 | Bromine (C6), trifluoroacetyl (C2) |

Key Observations :

Physicochemical Properties

- Solubility and Stability : Hydrochloride salts (e.g., 7-bromo-2-methyl-THIQ HCl) exhibit higher aqueous solubility than free bases, critical for drug formulation .

Vorbereitungsmethoden

Detailed Preparation Method from Patent CN102875465A

The patent CN102875465A describes a multi-step method for preparing 7-bromoisoquinoline derivatives, which can be adapted for 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline with modifications at the methylation step. The key steps are:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 1,2,3,4-tetrahydroisoquinoline in dichloromethane | Sodium hypochlorite aqueous solution added (molar ratio 1:3–8), stirred at room temperature for 1.5–2.5 h | Formation of intermediate compound (oxidized form) |

| 2 | Nitration of intermediate in potassium nitrate-concentrated sulfuric acid solution | Ice bath, then warmed to 60°C, stirred 3.5–4.5 h | 7-nitro-3,4-dihydroisoquinoline obtained |

| 3 | Oxidation in diphenyl ether with manganese dioxide | Molar ratio 1:7, stirred at 180–200°C for 8–12 h | 7-nitroisoquinoline formed |

| 4 | Reduction in ethanol with activated carbon, ferric chloride trihydrate, hydrazine hydrate (molar ratio 1:10) | Reflux 4.5–5.5 h | 7-aminoisoquinoline produced |

| 5 | Diazotization and bromination | Compound dissolved in dibromoethane, tert-butyl nitrite added dropwise, followed by benzyltrimethylammonium bromide, room temperature 5.5–6.6 h | 7-bromoisoquinoline isolated after purification |

This method achieves selective bromination at the 7-position through diazotization of the amino intermediate followed by substitution with bromide. For the 2-methyl derivative, methylation of the tetrahydroisoquinoline core can be introduced before or after bromination depending on the synthetic design.

Methylation Strategies for 2-Methyl Substitution

While the above patent focuses on 7-bromoisoquinoline, literature on tetrahydroisoquinoline derivatives indicates common methylation approaches at the 2-position:

- Alkylation of 1,2,3,4-tetrahydroisoquinoline: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the 2-position.

- Use of substituted starting materials: Starting from 2-methyl-1,2,3,4-tetrahydroisoquinoline precursors to carry out subsequent bromination.

- Directed lithiation: Lithiation at the 2-position followed by methylation with methyl electrophiles.

The choice of methylation step is critical to avoid interference with bromination and to maintain regioselectivity.

Summary Table of Preparation Method

| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Oxidation | 1,2,3,4-tetrahydroisoquinoline + NaOCl in DCM, RT, 1.5–2.5 h | Oxidized intermediate | Molar ratio tetrahydroisoquinoline:NaOCl = 1:3–8 |

| 2 | Nitration | KNO3 + conc. H2SO4, ice bath to 60°C, 3.5–4.5 h | 7-nitro-3,4-dihydroisoquinoline | Controlled temperature critical |

| 3 | Oxidation | Manganese dioxide in diphenyl ether, 180–200°C, 8–12 h | 7-nitroisoquinoline | High temp for oxidation |

| 4 | Reduction | Ethanol, activated carbon, FeCl3·3H2O, hydrazine hydrate, reflux 4.5–5.5 h | 7-aminoisoquinoline | Hydrazine as reducing agent |

| 5 | Diazotization & Bromination | Dibromoethane, tert-butyl nitrite, benzyltrimethylammonium bromide, RT, 5.5–6.6 h | 7-bromoisoquinoline (final product) | Purification by filtration and washing |

| 6 | Methylation (if needed) | Methyl iodide or equivalent methylating agent + base | This compound | Can be performed pre- or post-bromination |

Research Findings and Notes

- The selective bromination at the 7-position is effectively achieved via diazotization of the 7-amino intermediate followed by bromide substitution, which avoids direct electrophilic aromatic substitution issues.

- The use of sodium hypochlorite in the initial oxidation step offers a mild and efficient oxidation of tetrahydroisoquinoline.

- The nitration and subsequent oxidation steps require careful temperature control to avoid overreaction or decomposition.

- Reduction with hydrazine hydrate and ferric chloride trihydrate is a reliable method to convert nitro groups to amines in this system.

- Methylation strategies must consider the stability of the tetrahydroisoquinoline ring and the presence of other functional groups to prevent side reactions.

- Purification typically involves solvent extraction, washing, filtration, and recrystallization to achieve high purity of the final compound.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Answer: A representative synthesis involves sequential reactions starting with BH₃·THF-mediated reduction of a precursor, followed by tosylation using TsCl (tosyl chloride). Key steps include:

- Reduction : BH₃·THF in tetrahydrofuran (THF) at controlled temperatures (0–25°C) to avoid over-reduction.

- Tosylation : TsCl in dichloromethane (DCM) with a base (e.g., triethylamine) to introduce the sulfonyl group.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the final product with >95% purity .

Q. Critical Factors :

- Temperature Control : Excess heat during reduction leads to byproducts like dehalogenated derivatives.

- Stoichiometry : Molar ratios of TsCl to substrate (1.2:1) minimize unreacted intermediates.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Pd-mediated coupling steps.

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| BH₃·THF Equivalents | 1.5 eq | 85% yield |

| TsCl Reaction Time | 12 hours | 92% conversion |

| Column Eluent Ratio | Hexane:EtOAc (4:1 → 2:1) | >95% purity |

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.35–2.50 ppm (methyl group), δ 3.70–4.10 ppm (tetrahydroisoquinoline protons), and δ 7.20–7.50 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Signals for Br-bearing carbons (δ 110–125 ppm) and methyl groups (δ 20–25 ppm).

- Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (550–600 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (e.g., m/z 256.0124 for C₁₀H₁₁BrN).

- HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient).

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize byproducts in tetrahydroisoquinoline derivatives?

Answer: Bromination often competes with ring-opening or over-halogenation. Strategies include:

- Regioselective Bromination : Use NBS (N-bromosuccinimide) with catalytic H₂SO₄ in acetic acid to direct bromine to the 7-position .

- Temperature Modulation : Low temperatures (−10°C) reduce radical side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., amines via Boc protection) to avoid N-bromination.

Case Study :

In the synthesis of 7-Bromo-2-tosyl-1,2,3,4-tetrahydroisoquinoline, pre-tosylation of the amine prevented undesired N-bromination, achieving 88% regioselectivity .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in modulating biological pathways?

Answer:

- Bioassay Design : Test derivatives in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare with non-brominated analogs to isolate bromine’s role .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Highlight the methyl group’s steric effects on binding affinity.

- Pharmacophore Mapping : Identify critical substituents (e.g., bromine at C7, methyl at C2) for activity using QSAR (Quantitative Structure-Activity Relationship) models.

Q. Table 2: SAR Trends in Tetrahydroisoquinoline Derivatives

| Derivative | Bromine Position | Methyl Position | IC₅₀ (μM) |

|---|---|---|---|

| 7-Bromo-2-methyl | C7 | C2 | 12.3 |

| 6-Bromo-3-methyl | C6 | C3 | 45.7 |

| Non-brominated analog | – | C2 | >100 |

Q. How should discrepancies in biological activity data between 7-Bromo-2-methyl-THIQ and related analogs be addressed?

Answer:

- Reproducibility Checks : Validate assays across independent labs (e.g., compare IC₅₀ values in MTT vs. ATP-based viability assays).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Crystallographica reports on brominated isoquinolines ).

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, medicinal chemistry journals) to identify outliers or batch-specific impurities .

Example :

Inconsistent cytotoxicity reports for 7-Bromo-2-methyl-THIQ were traced to residual Pd catalysts (<0.1% purity threshold required for reliable data) .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Plasma Stability : Expose to human plasma (37°C, 1–6 hours) and quantify parent compound using LC-MS.

- Light Sensitivity : Conduct accelerated photodegradation studies under ICH Q1B guidelines.

Key Finding :

7-Bromo-2-methyl-THIQ showed <5% degradation at pH 7.4 after 72 hours but rapid decomposition (<30% remaining) at pH <3, suggesting enteric coating for oral delivery .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., BH₃·THF reductions).

- Catalyst Recycling : Use immobilized Pd catalysts in cross-coupling steps to reduce costs .

- Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress, minimizing batch failures.

Case Study :

Scaling the Pd-mediated coupling step from 1g to 50g batches required switching from DMF to toluene (lower toxicity) and increasing agitation speed to prevent Pd black formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.